Target Compound vs. Unsubstituted Core: Critical Sulfonyl Group Insertion
The target compound's defining feature is its 3-[(3,4-dichlorobenzyl)sulfonyl] group. In the broader IKK-2 inhibitor patent family, the incorporation of a sulfonyl linker at the 3-position is associated with enhanced potency compared to unsubstituted or simple alkyl-linked cores. While a direct head-to-head IC50 comparison for this exact compound is not publicly available, patent data suggests that the 3-sulfonyl-aryl motif is essential for achieving nanomolar-range IKK-2 inhibition versus the micromolar activity often observed with the unsubstituted 3-thiophene carboxamide scaffold [1].
| Evidence Dimension | IKK-2 Inhibitory Potency (Class-level inference from patent SAR) |
|---|---|
| Target Compound Data | Predicted to be in the nanomolar range based on structural class (exact IC50 not disclosed) |
| Comparator Or Baseline | Unsubstituted 3-H thiophene-2-carboxamide (expected micromolar potency based on IKK-2 screening hits) |
| Quantified Difference | Estimated >10-fold potency enhancement |
| Conditions | In silico SAR analysis based on IKK-2 inhibitor patent families; specific assay conditions are proprietary |
Why This Matters
This differentiates the compound as a 'decorated' tool for potent kinase inhibition, in contrast to a simple starting scaffold, making it critical for studies requiring a strong initial binding affinity.
- [1] Baxter, A., et al. (2004). Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors. *Patent/Publication Series*. View Source
